2-(oxan-4-yloxy)pyrazine

Catalog No.
S6801468
CAS No.
2189434-13-5
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(oxan-4-yloxy)pyrazine

CAS Number

2189434-13-5

Product Name

2-(oxan-4-yloxy)pyrazine

IUPAC Name

2-(oxan-4-yloxy)pyrazine

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2

InChI Key

UFRHTZYMXRUUJC-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=NC=CN=C2

Canonical SMILES

C1COCCC1OC2=NC=CN=C2

2-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with an oxan-4-yloxy group. This compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, which contributes to its potential biological activity. The oxan-4-yloxy group, derived from tetrahydrofuran, enhances the compound's solubility and reactivity, making it an interesting candidate for various chemical applications.

The reactivity of 2-(oxan-4-yloxy)pyrazine can be explored through several chemical transformations. It can undergo nucleophilic substitution reactions due to the presence of the oxan-4-yloxy group. For instance, reactions involving electrophiles can lead to the formation of new derivatives by substituting hydrogen atoms on the pyrazine ring or the oxan group. Additionally, it may participate in coupling reactions with other aromatic compounds, facilitated by metal catalysts such as palladium or copper .

The synthesis of 2-(oxan-4-yloxy)pyrazine can be achieved through various methods:

  • Nucleophilic Substitution: The reaction of 2-bromo-3-pyrazine with an appropriate alkoxide derived from tetrahydrofuran can yield the desired compound.
  • Ullmann Coupling: This method involves coupling a halogenated pyrazine derivative with an alcohol in the presence of a copper catalyst.
  • Grignard Reactions: A Grignard reagent formed from a bromopyrazine can react with a suitable electrophile to introduce the oxan group.

2-(oxan-4-yloxy)pyrazine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Materials Science: Its unique structure allows for exploration in creating polymers or other materials with specific properties.
  • Agricultural Chemistry: Compounds similar to 2-(oxan-4-yloxy)pyrazine have shown herbicidal activity, indicating potential use in crop protection .

Interaction studies are crucial for understanding how 2-(oxan-4-yloxy)pyrazine interacts with biological systems. Preliminary studies suggest that its interactions may involve enzyme inhibition or binding to specific receptors. The oxan moiety may enhance solubility and bioavailability, potentially improving pharmacokinetic profiles compared to other pyrazine derivatives .

Several compounds share structural similarities with 2-(oxan-4-yloxy)pyrazine, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-MethylpyrazineMethyl group at position 2 of pyrazineCommonly used as a flavoring agent
3-HydroxypyrazineHydroxyl group at position 3Exhibits antioxidant properties
6-BromopyrazineBromine substitution at position 6Used in synthetic chemistry as an intermediate
PyrazinamideContains a carboxamide groupAntitubercular agent used in clinical settings

The uniqueness of 2-(oxan-4-yloxy)pyrazine lies in its specific oxan substitution, which may enhance its solubility and reactivity compared to other pyrazines that lack such modifications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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